![molecular formula C12H19ClN2O B2767677 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide CAS No. 1354950-39-2](/img/structure/B2767677.png)
2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide
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Overview
Description
2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is also known by other synonyms such as 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 370.7±35.0 °C and it has a predicted density of 1.13±0.1 g/cm3 . The pKa is predicted to be -1.60±0.40 .Scientific Research Applications
Carbonium Ion Stability and Hydrocarbon Isomerization
Stable Carbonium Ions Research : Investigates the formation and stability of 1-methylcyclopentyl cations through reactions involving cyclohexane derivatives. This study provides insight into carbonium ion stability, a key concept in understanding the behavior of many organic compounds, including those similar to "2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide" (Olah et al., 1967).
Anticonvulsant Properties of Enaminones
Hydrogen Bonding in Anticonvulsant Enaminones : Discusses the crystal structures and hydrogen bonding in three anticonvulsant enaminones, highlighting the significance of molecular structure in pharmacological activity. Although this study focuses on specific anticonvulsants, it provides a framework for understanding how structural features can influence the biological activity of related compounds (Kubicki et al., 2000).
Applications in Organic Synthesis
Reactions Involving Isocyanates and Isothiocyanates : Explores the synthesis of substituted oxazolidines, thiazolidines, and other heterocycles through reactions involving omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds. This research demonstrates the utility of such reactions in creating a wide range of heterocyclic compounds, which are crucial in various areas of chemistry and pharmacology (Basheer & Rappoport, 2006).
Catalysis and Chemical Transformations
Selective Hydrogenation Catalyzed by Pd@Carbon Nitride : Reports on the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives to cyclohexanone, an important chemical transformation in industrial chemistry. This study illustrates the potential of advanced catalytic materials in facilitating highly selective chemical reactions (Wang et al., 2011).
Future Directions
The future directions or potential applications of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide are not specified in the available resources. It’s worth noting that this compound is available for research use , which suggests that it may have potential applications in scientific and biomedical research.
properties
IUPAC Name |
2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-9-4-6-12(8-14,7-5-9)15(3)11(16)10(2)13/h9-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYAQZNQZRMAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)N(C)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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